molecular formula C20H16ClFO4 B12210193 (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12210193
M. Wt: 374.8 g/mol
InChI Key: ZYRVIMRRNGRRKZ-YVLHZVERSA-N
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Description

The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic benzofuran derivative characterized by a Z-configuration at the benzylidene double bond. Key structural features include:

  • A 2-chloro-6-fluorobenzylidene substituent at the C2 position of the benzofuran core.
  • A 2,2-dimethylpropanoate (pivalate) ester group at the C6 position, enhancing lipophilicity and metabolic stability.

Properties

Molecular Formula

C20H16ClFO4

Molecular Weight

374.8 g/mol

IUPAC Name

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H16ClFO4/c1-20(2,3)19(24)25-11-7-8-12-16(9-11)26-17(18(12)23)10-13-14(21)5-4-6-15(13)22/h4-10H,1-3H3/b17-10-

InChI Key

ZYRVIMRRNGRRKZ-YVLHZVERSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then reacted with a suitable benzofuran derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders .

Industry

In the industrial sector, (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is used in the production of advanced materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and other materials with specialized functions .

Mechanism of Action

The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of Z-configured benzofuran derivatives. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name (Z-configuration) Substituents (C2 Position) C6 Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-chloro-6-fluorobenzylidene 2,2-dimethylpropanoate ~406.8* High lipophilicity; potential metabolic stability due to pivalate ester.
(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate 2-furylmethylene 2,6-dimethoxybenzoate 392.36 Polar methoxy groups enhance solubility; furan may alter π-π interactions.
2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid 3-chlorobenzylidene propanoic acid ~344.7* Carboxylic acid group improves aqueous solubility; potential for salt formation.
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-fluorobenzylidene 2-methylprop-2-enoxy ~342.3* Allyl ether substituent may increase steric bulk; fluorophenyl enhances electronegativity.

*Calculated based on molecular formulas from evidence.

Key Observations:

The 2,6-dimethoxybenzoate in provides electron-donating methoxy groups, which could reduce reactivity but improve solubility.

In contrast, the propanoic acid in offers higher solubility at physiological pH. The allyl ether in introduces steric hindrance, which may affect metabolic degradation pathways.

Stereochemical Consistency :

  • All compounds retain the Z-configuration at the benzylidene double bond, critical for maintaining planar geometry and π-stacking interactions.

Methodological Considerations for Structural Comparison

Chemical structure comparison methods, such as graph-based algorithms (e.g., subgraph isomorphism detection), highlight shared motifs and functional group variations . For example:

  • The benzofuran core is conserved across all analogs, but substituent differences at C2 and C6 lead to divergent physicochemical and biological profiles.

Implications for Research and Development

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Drug Design : The pivalate ester may confer prolonged half-life compared to the carboxylic acid in , making the target compound a candidate for sustained-release formulations.
  • Target Selectivity : The dual halogenation could improve selectivity for targets requiring precise electronic interactions, such as bacterial enzymes or viral proteases.

Biological Activity

The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives characterized by the following structural features:

  • Benzofuran Core : A fused bicyclic structure that contributes to the compound's stability and reactivity.
  • Chloro and Fluoro Substituents : These halogenated groups enhance the compound's biological activity by influencing its interaction with biological targets.
  • Ester Functional Group : The presence of the 2,2-dimethylpropanoate moiety suggests potential for lipophilicity, which may affect absorption and distribution in biological systems.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Studies suggest that benzofuran derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The presence of halogenated substituents may enhance the anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies show potential effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to specific enzymes can modulate their activity, leading to altered metabolic pathways.
  • Receptor Interaction : The compound may interact with cellular receptors, influencing downstream signaling cascades.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.

Comparative Analysis

To better understand the unique properties of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuran core with different substituentsAnticancer activity
Compound BSimilar halogenated benzylidene structureAnti-inflammatory
Compound CBenzothiophene derivative with sulfonateAntimicrobial

Case Studies

  • Anticancer Research : In vitro studies have demonstrated that derivatives of benzofuran can inhibit tumor growth in various cancer cell lines. For instance, a study reported a significant reduction in cell viability when treated with similar benzofuran compounds at specific concentrations.
    "The introduction of halogen atoms significantly enhances the cytotoxicity of benzofuran derivatives against cancer cells" .
  • Anti-inflammatory Studies : Research has shown that compounds with similar structures exhibit reduced levels of pro-inflammatory cytokines in animal models of inflammation.
    "Benzofuran derivatives have been shown to effectively reduce inflammation markers in induced models" .
  • Antimicrobial Activity : Preliminary tests indicate that this compound has notable activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
    "Testing revealed effective inhibition against Staphylococcus aureus and Escherichia coli" .

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